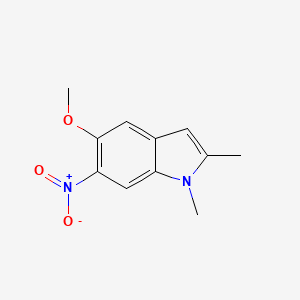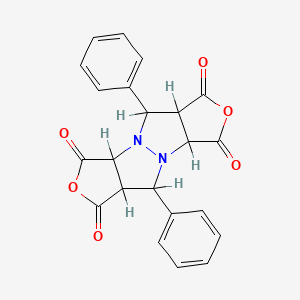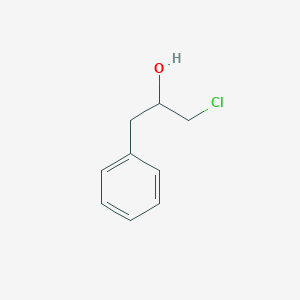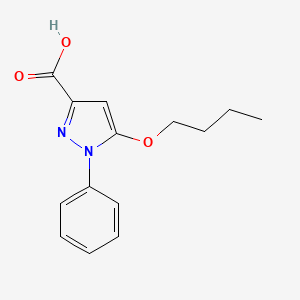![molecular formula C12H19ClN2 B3053525 4-Chloro-N-[2-(diethylamino)ethyl]aniline CAS No. 5427-35-0](/img/structure/B3053525.png)
4-Chloro-N-[2-(diethylamino)ethyl]aniline
Vue d'ensemble
Description
4-Chloro-N-[2-(diethylamino)ethyl]aniline is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of aniline, which is substituted with a chloro group and a diethylaminoethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide was achieved through a 7-step sequence . Another example is the synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex, which was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-7-5-11(13)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 . This indicates that the molecule consists of a chlorophenyl group and a diethyl-1,2-ethanediamine group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.75 g/mol .Applications De Recherche Scientifique
Biotransformation in Carcinogen Degradation
4-Chloro-N-[2-(diethylamino)ethyl]aniline and its derivatives play a role in the biotransformation of carcinogens. Kolar and Schlesiger (1975) found that modified anilines, including 4-chloro derivatives, were significant metabolites in the degradation of the carcinogenic 1-(4-chlorophenyl)-3,3-dimethyltriazene. This suggests a potential application in studying cancer treatment or prevention mechanisms (Kolar & Schlesiger, 1975).
Material Science: Refraction and Polarizability
The compound exhibits interesting physical properties useful in material science. Sawale et al. (2016) studied the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a derivative, demonstrating its potential in material science applications, particularly in understanding molecular interactions and properties (Sawale et al., 2016).
Synthesis and Chemical Reactions
The synthesis and unique reactivity of compounds related to this compound have been explored. Nakayama et al. (1998) investigated the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, providing insights into the compound's reactivity and potential applications in synthetic chemistry (Nakayama et al., 1998).
Antimicrobial Activity
There's research indicating antimicrobial properties of derivatives of this compound. Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines, which showed potent antimicrobial activity, suggesting applications in developing new antimicrobial agents (Khan et al., 2013).
Molecular Structure Analysis
Studies have also focused on the detailed analysis of the molecular structure of related compounds. Bouaoud et al. (2014) reported on the crystal structure of N,N-diethylbenzene-1,4-diaminium dinitrate, providing a basis for understanding the structural aspects of similar compounds (Bouaoud et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-7-5-11(13)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAAIVMJHDTUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969289 | |
| Record name | N~2~-(4-Chlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-35-0 | |
| Record name | NSC13014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~-(4-Chlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














